![molecular formula C20H17FN2O3S B2528066 (E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 638144-01-1](/img/structure/B2528066.png)
(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H17FN2O3S and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of tetrahydrobenzo[b]thiophene and has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and antioxidant capabilities.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions that incorporate cyano and acrylamide functionalities, enhancing its reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various tetrahydrobenzo[b]thiophene derivatives, including our compound of interest.
In Vitro Studies
- Cell Lines : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer).
- IC50 Values :
- Apoptosis Induction : Flow cytometry analyses indicated that the compound induces apoptosis and cell cycle arrest at G2/M phase, leading to increased genetic material degradation .
- Molecular Docking Studies : These studies suggest that the compound interacts effectively with key proteins involved in cancer progression, such as PDK1 and LDHA .
Antibacterial Activity
The antibacterial properties of the compound were assessed against both Gram-positive and Gram-negative bacteria.
Results
- The compound demonstrated notable antibacterial activity with a zone of inhibition measured in millimeters against Staphylococcus aureus and Bacillus subtilis.
- Variations in substituents on the phenyl ring significantly influenced antibacterial efficacy; compounds with electron-donating groups showed enhanced activity .
Antioxidant Activity
Antioxidant assays were performed to evaluate the free radical scavenging abilities of the compound.
Findings
- The compound exhibited strong antioxidant properties across multiple assays including DPPH scavenging and lipid peroxidation inhibition.
- Comparative studies indicated that certain derivatives showed antioxidant activities comparable to established standards like butylated hydroxy toluene (BHT) .
Summary of Biological Activities
Activity Type | Measurement Method | Results |
---|---|---|
Anticancer Activity | IC50 against MCF-7 | 23.2 - 49.9 μM |
IC50 against HCT-116 | 57.10 μg/mL | |
Antibacterial Activity | Zone of Inhibition (mm) | Significant against S. aureus and B. subtilis |
Antioxidant Activity | DPPH Scavenging | Comparable to BHT |
Applications De Recherche Scientifique
Anticancer Properties
Recent studies indicate that compounds similar to (E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant anticancer activity:
- Mechanism of Action : The compound disrupts tubulin dynamics, leading to mitotic arrest and apoptosis in cancer cells. For instance, derivatives have shown IC50 values as low as 23.2 µM against MCF-7 breast cancer cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 23.2 | Apoptosis induction |
A549 | 18.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. It has been shown to reduce inflammatory markers in models of lipopolysaccharide-induced inflammation in macrophages.
Analgesic Activity
In animal models using the "hot plate" test, certain derivatives exhibited analgesic effects comparable to standard pain relief medications like metamizole.
Breast Cancer Model
A study involving MCF-7 cells treated with a derivative of this compound showed significant apoptosis induction and cell cycle arrest at the G2/M phase. The derivative was effective at low concentrations, indicating its potential as a therapeutic agent in breast cancer treatment.
Inflammation Model
In an experimental setup evaluating the anti-inflammatory effects of tetrahydrobenzo[b]thiophene derivatives, significant reductions in inflammatory markers were observed when tested against lipopolysaccharide-induced inflammation in macrophages.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:
- Substituents : Methoxy and isopropoxy groups enhance anticancer potency.
- Functional Groups : The presence of cyano and acrylamide moieties appears critical for inducing apoptosis through specific molecular interactions.
Propriétés
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(2-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-20(25)17-14-7-3-5-9-16(14)27-19(17)23-18(24)13(11-22)10-12-6-2-4-8-15(12)21/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,23,24)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGQJFVPGCEMKO-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=CC=C3F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.